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5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile
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Overview
Description
5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions. The general reaction scheme is as follows:
Preparation of Azide: The starting material, 4-ethylphenyl azide, is prepared by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl cyanide, in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile. Research indicates that compounds in this class exhibit potent activity against various bacterial strains and fungi. For instance:
- A study demonstrated that triazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .
Anticancer Properties
Triazoles are known for their anticancer activities. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Polymer Chemistry
This compound serves as a building block in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Researchers have synthesized copolymers using this compound to improve the performance of materials used in coatings and adhesives .
Pesticide Development
The compound's structural features allow it to function as a scaffold for developing new pesticides. Its derivatives have been tested for efficacy against agricultural pests, showing promise in reducing crop damage while being environmentally friendly. Studies indicate that modifications to the triazole ring can enhance insecticidal activity against specific pests .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects. The nitrile group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-2H-1,2,3-triazole-4-carbonitrile
- 5-(4-Methylphenyl)-2H-1,2,3-triazole-4-carbonitrile
- 5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
Uniqueness
5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, solubility, and overall efficacy compared to similar compounds.
Biological Activity
5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile (CAS No. 1239118-22-9) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4 with a molecular weight of 198.22 g/mol. The compound features a triazole ring which is significant for its biological properties.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The presence of the triazole ring in this compound contributes to its potential as an antimicrobial agent. A study highlighted the effectiveness of various triazole derivatives against fungal strains, suggesting that this compound could be evaluated for similar activities .
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Triazoles have been shown to interact with AChE effectively. Preliminary data suggest that this compound may possess similar inhibitory effects due to the nitrogen atoms in the triazole ring facilitating enzyme interactions .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Potential activity against fungi | |
Anticancer | Cytotoxicity against cancer cell lines | |
Cholinesterase Inhibition | Inhibition potential for AChE |
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated various triazole derivatives against common fungal pathogens. The results indicated that certain modifications led to enhanced antifungal activity, suggesting a pathway for developing new antifungal agents based on triazole structures .
- Cytotoxicity Assessment : In vitro assays demonstrated that triazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. The presence of specific substituents on the phenyl group was correlated with increased potency .
- Neuroprotective Potential : Research into cholinesterase inhibitors has highlighted the role of triazoles in potentially ameliorating symptoms associated with Alzheimer's disease. The binding affinity studies suggest that this compound could be a candidate for further investigation in this area .
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-2-8-3-5-9(6-4-8)11-10(7-12)13-15-14-11/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
DMSGTLCTZSPNCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNN=C2C#N |
Origin of Product |
United States |
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